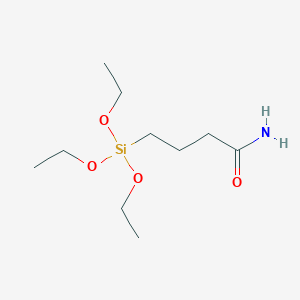
4-(Triethoxysilyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triethoxysilyl)butanamide is an organosilicon compound that features a butanamide group attached to a triethoxysilyl moiety. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it useful in a range of applications, including surface modification and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)butanamide typically involves the reaction of 4-aminobutyric acid with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Starting Materials: 4-aminobutyric acid and triethoxysilane.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as toluene or dichloromethane.
Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Triethoxysilyl)butanamide undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The amide group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanol groups and ethanol.
Condensation: Siloxane networks.
Substitution: Substituted amides or silanes.
Wissenschaftliche Forschungsanwendungen
4-(Triethoxysilyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecule surfaces for biosensor applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 4-(Triethoxysilyl)butanamide primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which then condense to create a stable siloxane network. This network can immobilize biomolecules or enhance the properties of materials by providing a robust and stable surface.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Triethoxysilyl)butanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a butanamide group.
4-(Triethoxysilyl)butanal: Contains an aldehyde group instead of an amide group.
Uniqueness
4-(Triethoxysilyl)butanamide is unique due to its combination of a butanamide group and a triethoxysilyl moiety. This combination allows it to participate in a variety of chemical reactions and form stable coatings, making it versatile for applications in surface modification and material science.
Eigenschaften
CAS-Nummer |
111965-56-1 |
|---|---|
Molekularformel |
C10H23NO4Si |
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
4-triethoxysilylbutanamide |
InChI |
InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H2,11,12) |
InChI-Schlüssel |
PGCBRGRKKOCPAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCC(=O)N)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



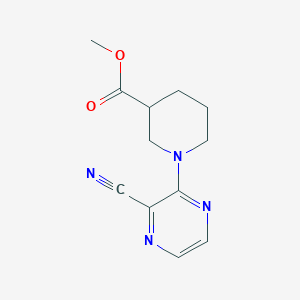
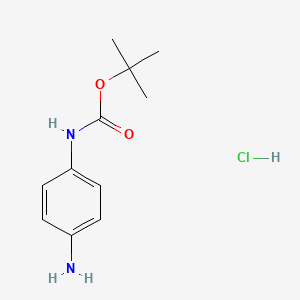

![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)
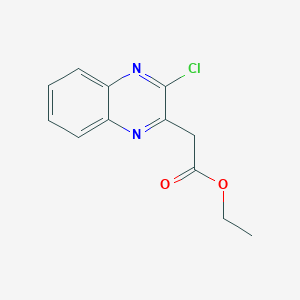
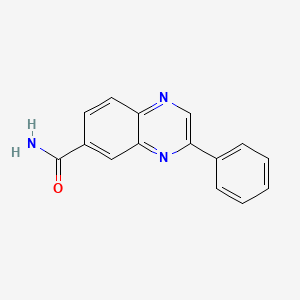

![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
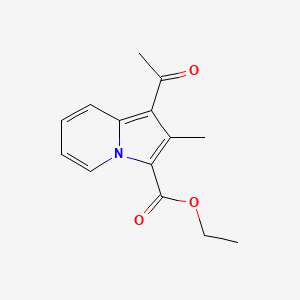

![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)

